3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-25-20(13-15-24-25)18-8-6-16(7-9-18)12-14-23-21(26)11-10-17-4-2-3-5-19(17)22/h2-9,13,15H,10-12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLKQALIWMUXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)CCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anti-inflammatory, anticancer, and other therapeutic effects.
Chemical Structure
The compound can be represented by the following structural formula:
- SMILES :
CC(C)c1nc(nc(-c2ccc(F)cc2)c1\C=C$$C@@H](O)C[C@@H](O)CC(O)=O)N(c1ccnn1C)S(C)(=O)=O - InChI Key :
OSFSOCAXXXFKCI-BGGMYYEUSA-N
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant anti-inflammatory properties. A study demonstrated that similar compounds showed inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, derivatives like N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide displayed IC50 values of 3.8 nM against inflammatory mediators .
Anticancer Activity
The compound has shown promising anticancer activity. In vitro studies have reported significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms.
The biological activity of the compound is largely attributed to its interaction with specific molecular targets involved in cell signaling and proliferation. For instance, it acts as a reversible inhibitor of monoamine oxidases (MAOs), which are implicated in various neurodegenerative diseases and cancers . The selectivity and potency of these interactions enhance its therapeutic potential.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Study on MCF-7 Cells : A derivative similar to the compound was evaluated for its ability to inhibit cell proliferation in MCF-7 breast cancer cells, showing a significant reduction in cell viability at low concentrations .
- Inflammation Models : In vivo models demonstrated that pyrazole derivatives could significantly reduce inflammation markers in animal models of arthritis, indicating their potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes critical structural and functional differences between the target compound and related propanamide/pyrazole derivatives:
Key Structural and Functional Differences
Fluorophenyl Substituent Position: The target compound has a 2-fluorophenyl group, whereas analogues like the pyrazolo-pyrimidine derivative (CAS: 1007060-79-8) and the platelet inhibitor (CAS: 198414-30-1) feature 4-fluorophenyl groups .
Heterocyclic Core :
- The target compound’s 1-methylpyrazole contrasts with the pyrazolo-pyrimidine in CAS: 1007060-79-8 and the thiazole in CAS: 1421530-61-1 . Pyrazole derivatives are common in kinase inhibitors and anti-inflammatory agents, while pyrazolo-pyrimidines often target nucleotide-binding domains.
Linker and Functional Groups :
- The ethyl linker in the target compound differs from the morpholinyl-ethoxy chain in the platelet inhibitor (CAS: 198414-30-1), which enhances solubility and pharmacokinetics . The methylthioethyl group in the dichlorophenyl analogue () may improve metabolic stability .
Biological Activities: While the target compound’s activity is unspecified, the platelet inhibitor (CAS: 198414-30-1) demonstrates the therapeutic relevance of combining pyrazole with fluorophenyl and morpholine groups . Insecticidal activity is noted for pyrazole derivatives in , highlighting structural versatility .
Preparation Methods
Synthesis of 4-(1-Methyl-1H-Pyrazol-5-yl)Phenethylamine
This intermediate is synthesized via a Suzuki-Miyaura coupling between 4-bromophenethylamine and 1-methyl-5-boronic acid-pyrazole. Typical conditions involve:
-
Catalyst : Pd(PPh₃)₄ (1–3 mol%)
-
Base : K₂CO₃ or Cs₂CO₃
-
Solvent : Dioxane/H₂O (4:1)
-
Temperature : 80–100°C, 12–24 hours
Yields range from 65% to 78%, with purity >95% after silica gel chromatography.
Preparation of 3-(2-Fluorophenyl)Propanoic Acid
2-Fluorophenylpropanoyl chloride is derived from 3-(2-fluorophenyl)propanoic acid, synthesized via Friedel-Crafts acylation:
-
Reagents : Acryloyl chloride, 2-fluorobenzene, AlCl₃ (catalyst)
-
Conditions : 0°C to room temperature, 6 hours
-
Workup : Acidic hydrolysis (HCl, H₂O) yields the carboxylic acid.
Amide Bond Formation Strategies
Direct Coupling via Acyl Chloride
Protocol :
-
React 3-(2-fluorophenyl)propanoic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Add 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
-
Stir at 0°C → room temperature for 4–6 hours.
Carbodiimide-Mediated Coupling
Reagents :
-
Activating agent : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Co-reagent : N-Hydroxysuccinimide (NHS)
Procedure :
-
Activate 3-(2-fluorophenyl)propanoic acid with EDC/NHS in DMF.
-
Add amine intermediate and stir at room temperature for 12 hours.
Optimization of Reaction Parameters
Solvent Effects on Amidation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 85 | 98 |
| THF | 7.58 | 78 | 95 |
| DMF | 36.7 | 76 | 97 |
| Acetonitrile | 37.5 | 70 | 93 |
Polar aprotic solvents (DMF, acetonitrile) marginally reduce yields due to competitive side reactions.
Temperature and Catalytic Effects
-
Lower temperatures (0–5°C) : Minimize racemization but require longer reaction times (8–12 hours).
-
Room temperature : Optimal balance between yield (82%) and reaction time (4–6 hours).
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J = 2.0 Hz, 1H, pyrazole-H), 7.42–7.38 (m, 2H, Ar-H), 7.12–7.08 (m, 2H, Ar-H), 6.52 (d, J = 2.0 Hz, 1H, pyrazole-H), 3.89 (s, 3H, N-CH₃), 3.68 (t, J = 6.8 Hz, 2H, CH₂-NH), 2.91 (t, J = 6.8 Hz, 2H, CH₂-Ar), 2.65 (t, J = 7.6 Hz, 2H, CO-CH₂), 2.42 (t, J = 7.6 Hz, 2H, CH₂-CF).
-
HRMS (ESI) : m/z calculated for C₂₂H₂₃FN₃O [M+H]⁺: 380.1872; found: 380.1869.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acyl chloride | 85 | 98 | High | Moderate |
| EDC/NHS coupling | 76 | 97 | Moderate | Low |
| HATU-mediated | 81 | 98 | Low | High |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offers superior activation but incurs higher costs.
Research Findings and Industrial Applications
Biological Relevance
While biological data for this specific compound are limited, structural analogs demonstrate:
Q & A
Q. What are the common synthetic routes and critical reagents for synthesizing 3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide?
The synthesis of this compound likely involves multi-step reactions, including:
- Amide bond formation : Coupling the fluorophenylpropanoyl moiety with the ethylamine linker using activating agents (e.g., DCC, HATU) under anhydrous conditions .
- Pyrazole ring introduction : Suzuki-Miyaura cross-coupling to attach the 1-methylpyrazole group to the phenyl ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert atmospheres .
- Key reagents : Sodium hydroxide or potassium carbonate for pH control, and polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency .
Q. Which spectroscopic methods are essential for characterizing this compound’s structural integrity?
Standard characterization protocols include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the fluorophenyl, pyrazole, and propanamide moieties .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of amide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Purification techniques : Use of preparative HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate high-purity fractions .
- In-line monitoring : Real-time reaction monitoring via FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. How can structural ambiguities in crystallographic data be resolved for this compound?
For X-ray crystallography:
- Refinement tools : SHELXL for small-molecule refinement, leveraging constraints for disordered fluorophenyl or pyrazole groups .
- Validation software : ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths/angles against expected values .
- Data correction : Apply TWINABS to address twinning or high mosaicity in crystals .
Q. What methodological approaches are suitable for evaluating this compound’s bioactivity in pharmacological contexts?
Design bioactivity assays by:
- Target selection : Prioritize receptors where fluorophenyl and pyrazole motifs are known to interact (e.g., kinase or GPCR targets) .
- Assay types :
- Enzyme inhibition : Fluorescence polarization assays for real-time activity monitoring .
- Cellular uptake : LC-MS quantification of intracellular concentrations in cell lines (e.g., HEK293) .
- Control compounds : Use structurally similar analogs (e.g., 3-methoxy-N-{3-(1-methylpyrazol-5-yl)phenyl}benzamide) as reference inhibitors .
Q. How should researchers address contradictions in bioactivity data across different studies?
Resolve discrepancies through:
- Orthogonal validation : Confirm results using alternate assays (e.g., SPR for binding affinity if fluorescence assays show variability) .
- Meta-analysis : Compare structural features of active/inactive analogs to identify critical substituents (e.g., fluorophenyl vs. chlorophenyl effects) .
- Solubility checks : Ensure consistent DMSO stock concentrations (<0.1% v/v) to avoid solvent-induced artifacts .
Methodological Best Practices
- Synthesis : Prioritize inert conditions for pyrazole coupling to prevent oxidation .
- Crystallography : Collect high-resolution datasets (≤1.0 Å) to resolve fluorine’s electron density .
- Bioassays : Include negative controls (e.g., vehicle-only and scrambled compounds) to rule out non-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
